Cas no 309279-56-9 (Methyl2-(1-Tetrazolyl)benzoate)
Methyl2-(1-Tetrazolyl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- 2-Tetrazol-1-yl-benzoic acid methyl ester
- Methyl 2-(1-Tetrazolyl)benzoate
- methyl 2-(1H-tetraazol-1-yl)benzoate
- Benzoic acid, 2-(1H-tetrazol-1-yl)-, methyl ester
- EU-0018650
- HMS1378D13
- METHYL 2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE
- methyl 2-(1H-tetrazol-1-yl)benzoate
- 309279-56-9
- AG-205/12908130
- AC5860
- STK507516
- MFCD01820223
- SR-01000525863-1
- methyl 2-(tetrazol-1-yl)benzoate
- SCHEMBL4440201
- SY040071
- Benzoicacid,2-(1H-tetrazol-1-yl)-,methylester
- SR-01000525863
- CS-0323684
- ChemDiv2_003247
- AKOS005457658
- Methyl2-(1-Tetrazolyl)benzoate
-
- MDL: MFCD01820223
- Inchi: 1S/C9H8N4O2/c1-15-9(14)7-4-2-3-5-8(7)13-6-10-11-12-13/h2-6H,1H3
- InChI Key: FTDRORBGODITKZ-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=CC=C1N1C=NN=N1
Computed Properties
- Exact Mass: 204.06472551g/mol
- Monoisotopic Mass: 204.06472551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 69.9Ų
Methyl2-(1-Tetrazolyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D776358-1g |
Methyl 2-(1-Tetrazolyl)benzoate |
309279-56-9 | 95% | 1g |
$605 | 2024-07-20 | |
| AN HUI ZE SHENG Technology Co., Ltd. | SY040071-1g |
methyl 2-(1H-tetrazol-1-yl)benzoate |
309279-56-9 | 95% | 1g |
¥3419.35 | 2023-09-15 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y13893-1g |
2-Tetrazol-1-yl-benzoic acid methyl ester |
309279-56-9 | ≥95% | 1g |
¥5600.00 | 2023-03-20 | |
| eNovation Chemicals LLC | D776358-1g |
Methyl 2-(1-Tetrazolyl)benzoate |
309279-56-9 | 95% | 1g |
$605 | 2025-02-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1394354-1g |
Methyl 2-(1H-tetrazol-1-yl)benzoate |
309279-56-9 | 98% | 1g |
¥5940 | 2023-04-05 | |
| eNovation Chemicals LLC | D776358-1g |
Methyl 2-(1-Tetrazolyl)benzoate |
309279-56-9 | 95% | 1g |
$605 | 2025-02-18 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY040071-1g |
Methyl 2-(1-Tetrazolyl)benzoate |
309279-56-9 | ≥95% | 1g |
¥4200.00 | 2025-04-15 |
Methyl2-(1-Tetrazolyl)benzoate Suppliers
Methyl2-(1-Tetrazolyl)benzoate Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on Methyl2-(1-Tetrazolyl)benzoate
Exploring the Versatile Applications and Properties of Methyl 2-(1-Tetrazolyl)benzoate (CAS No. 309279-56-9)
In the realm of specialized organic compounds, Methyl 2-(1-Tetrazolyl)benzoate (CAS No. 309279-56-9) stands out as a molecule of significant interest to researchers and industry professionals. This heterocyclic compound, which combines a benzoate ester with a tetrazole ring, has garnered attention for its unique structural features and potential applications across various scientific domains. As synthetic methodologies advance and the demand for novel molecular scaffolds grows, understanding the properties and uses of Methyl 2-(1-Tetrazolyl)benzoate becomes increasingly important for chemists exploring new frontiers in material science and pharmaceutical development.
The molecular structure of Methyl 2-(1-Tetrazolyl)benzoate presents several noteworthy characteristics that contribute to its chemical behavior. The tetrazole moiety, a five-membered ring containing four nitrogen atoms, imparts significant dipole moments and hydrogen bonding capabilities to the molecule. This feature, combined with the ester functionality, makes Methyl 2-(1-Tetrazolyl)benzoate particularly interesting for researchers investigating molecular recognition phenomena or designing new functional materials. Recent studies have highlighted how such tetrazole-containing compounds can serve as valuable building blocks in supramolecular chemistry, where their ability to form multiple non-covalent interactions proves advantageous.
One of the most prominent areas of application for Methyl 2-(1-Tetrazolyl)benzoate lies in pharmaceutical research. The tetrazole ring is known as a bioisostere for carboxylic acid groups, meaning it can mimic certain properties of carboxylates while offering improved metabolic stability in many cases. This characteristic has led medicinal chemists to explore Methyl 2-(1-Tetrazolyl)benzoate derivatives as potential precursors in drug discovery programs. Current trends in pharmaceutical development emphasize the need for novel heterocyclic scaffolds that can address challenging biological targets, positioning this compound as a potentially valuable intermediate in the synthesis of next-generation therapeutics.
Beyond pharmaceutical applications, Methyl 2-(1-Tetrazolyl)benzoate has shown promise in materials science research. The compound's ability to participate in coordination chemistry makes it interesting for designing metal-organic frameworks (MOFs) and other advanced materials. Researchers investigating tetrazole-based coordination polymers have noted that derivatives of this compound can form stable complexes with various metal ions, suggesting potential applications in catalysis, gas storage, or sensing technologies. These developments align well with current industry demands for functional materials with tailored properties.
The synthesis and handling of Methyl 2-(1-Tetrazolyl)benzoate require specialized knowledge of heterocyclic chemistry. Modern synthetic approaches often involve [1,3-dipolar cycloaddition] reactions between nitriles and azides to construct the tetrazole ring, followed by appropriate functionalization to introduce the benzoate ester group. As green chemistry principles gain prominence in synthetic organic chemistry, researchers are increasingly interested in developing more sustainable routes to compounds like Methyl 2-(1-Tetrazolyl)benzoate, focusing on atom economy and reduced environmental impact.
Analytical characterization of Methyl 2-(1-Tetrazolyl)benzoate typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods allow researchers to confirm the compound's structure and purity, which is particularly important given the potential complexity of tetrazole-containing molecules. Recent advances in analytical instrumentation have made it easier to study the conformational preferences and intermolecular interactions of such compounds, providing deeper insights into their behavior in different environments.
From a commercial perspective, the market for specialized heterocyclic compounds like Methyl 2-(1-Tetrazolyl)benzoate has been growing steadily. Pharmaceutical companies and research institutions represent the primary consumers of such materials, with demand driven by ongoing drug discovery efforts and materials science research. Suppliers of fine chemicals have noted increased interest in tetrazole derivatives, reflecting broader trends in medicinal chemistry and materials development. The compound's CAS number (309279-56-9) serves as a crucial identifier in these commercial transactions, ensuring precise specification of the material.
Looking to the future, research directions involving Methyl 2-(1-Tetrazolyl)benzoate are likely to expand in several promising directions. One area of particular interest involves the development of new synthetic methodologies that can access tetrazole derivatives more efficiently and selectively. Another focuses on exploring the compound's potential in emerging fields such as agrochemical development or functional materials design. As computational chemistry tools become more sophisticated, researchers are also better equipped to predict and optimize the properties of Methyl 2-(1-Tetrazolyl)benzoate derivatives before synthesizing them, accelerating the discovery of novel applications.
For researchers working with Methyl 2-(1-Tetrazolyl)benzoate, proper handling and storage procedures are essential to maintain the compound's integrity. While not classified as hazardous under standard regulations, appropriate laboratory practices should be followed when working with any chemical substance. The compound's stability under various conditions and its compatibility with different solvents are important considerations for experimental design, particularly in synthetic applications where reaction conditions might vary widely.
In conclusion, Methyl 2-(1-Tetrazolyl)benzoate (CAS No. 309279-56-9) represents a fascinating example of how heterocyclic chemistry continues to provide valuable tools for scientific advancement. Its combination of a tetrazole ring with a benzoate ester creates a versatile molecular platform with applications ranging from pharmaceutical development to materials science. As research in these fields progresses, the importance of well-characterized, specialized compounds like Methyl 2-(1-Tetrazolyl)benzoate is likely to grow, offering new opportunities for innovation across multiple disciplines of chemistry and beyond.
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